2-Amino-5-hydroxybenzonitrile

Description

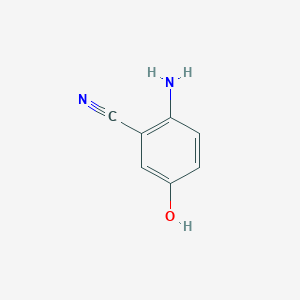

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-5-3-6(10)1-2-7(5)9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZQCSIAXHUORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20603057 | |

| Record name | 2-Amino-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116423-58-6 | |

| Record name | 2-Amino-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-5-hydroxybenzonitrile structure and properties

An In-Depth Technical Guide to 2-Amino-5-hydroxybenzonitrile: Structure, Properties, and Applications

Executive Summary

This compound is a trifunctional aromatic compound of significant interest to the chemical research and development sectors. Characterized by a benzene ring substituted with amino, hydroxyl, and nitrile groups, this molecule serves as a highly versatile chemical intermediate.[1] Its structural arrangement offers multiple reactive sites, making it a valuable precursor in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive technical overview of this compound, consolidating its chemical identity, structural features, physicochemical and spectroscopic properties, a plausible synthetic route, and key safety considerations. The content herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Chemical Identity and Molecular Structure

This compound is an organic compound whose unique properties are derived from the specific arrangement of its three functional groups on the benzene ring. The ortho-amino and para-hydroxyl groups relative to the nitrile substituent create a distinct electronic and reactive profile.

Core Identification

Accurate identification is paramount in chemical synthesis and application. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 116423-58-6 | [1][3][4] |

| Molecular Formula | C₇H₆N₂O | [3][4] |

| Molecular Weight | 134.14 g/mol | [1][3][4] |

| InChI Key | FCZQCSIAXHUORC-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC(=C(C=C1O)C#N)N | [3] |

| Synonyms | 2-Amino-5-Hydroxy-Benzonitrile | [4] |

Molecular Structure Visualization

The spatial arrangement of the functional groups is critical to the molecule's reactivity. The nitrile group is a strong electron-withdrawing group, while the amino and hydroxyl groups are electron-donating. This interplay governs the molecule's chemical behavior.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed methodology and should be performed by qualified personnel in a controlled laboratory setting with all appropriate safety precautions.

Step 1 & 2: Diazotization and Hydrolysis to form 2-Hydroxy-5-nitrobenzonitrile

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 2-amino-5-nitrobenzonitrile (1.0 eq) in a 10% sulfuric acid solution at 0-5 °C. [5]2. Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after addition is complete.

-

To hydrolyze the diazonium salt, slowly heat the reaction mixture to 80-90 °C and maintain for 1-2 hours until nitrogen evolution ceases.

-

Cool the mixture to room temperature. The product, 2-hydroxy-5-nitrobenzonitrile, should precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Reduction of the Nitro Group

-

Suspend the crude 2-hydroxy-5-nitrobenzonitrile (1.0 eq) in ethanol or concentrated hydrochloric acid in a round-bottom flask.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) portion-wise while stirring. An exothermic reaction may occur; maintain the temperature below 60 °C with an ice bath if necessary.

-

After the addition, heat the mixture at reflux for 2-4 hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize carefully with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

-

The final product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient to achieve high purity. [6]

Chemical Reactivity and Applications

The trifunctional nature of this compound makes it a valuable building block for synthesizing more complex molecular architectures.

-

Amino Group (-NH₂): Can act as a nucleophile, undergo diazotization, or be acylated to form amides. It is a key site for building heterocyclic rings like benzimidazoles or quinazolines.

-

Hydroxyl Group (-OH): Can be alkylated to form ethers or acylated to form esters. It directs electrophilic aromatic substitution and is crucial for forming benzofuran or benzoxazole rings. [7]* Nitrile Group (-C≡N): Can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It can also participate in cycloaddition reactions.

This versatility makes it a sought-after intermediate in:

-

Drug Development: As a scaffold for active pharmaceutical ingredients (APIs). Derivatives of related hydroxybenzonitriles have been investigated for anti-inflammatory and anticancer properties. [1][7]* Agrochemicals: For the synthesis of novel pesticides and herbicides. [1]* Materials Science: As a monomer or precursor for specialty polymers and dyes.

Safety and Handling

Handling this compound requires adherence to standard laboratory safety protocols. The primary hazards are associated with skin, eye, and respiratory irritation. [2]

| Hazard Information | Details | Source(s) |

|---|---|---|

| GHS Pictograms | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

-

Handling: Use in a well-ventilated fume hood. Avoid dust formation. [2]* Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations. The material can be sent to a licensed chemical destruction plant. [2]* Toxicity: Detailed toxicological properties have not been thoroughly investigated. [2][8]Utmost caution should be exercised, as is standard for nitrile-containing compounds due to the potential for release of hydrocyanic acid under certain conditions.

Conclusion

This compound is a chemical intermediate with considerable potential, primarily owing to its trifunctional nature that allows for diverse synthetic transformations. While comprehensive experimental data on its properties and biological activities are not widely published, this guide provides a robust framework based on its structure, data from analogous compounds, and established chemical principles. The proposed synthetic route offers a logical pathway for its preparation, enabling further research into its applications in medicinal chemistry, agrochemicals, and materials science. Further investigation is warranted to fully elucidate its reaction profiles, biological activity, and spectroscopic characteristics to unlock its full potential as a versatile building block.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. americanelements.com [americanelements.com]

- 5. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Synthesis of 2-Amino-5-hydroxybenzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-Amino-5-hydroxybenzonitrile, a key intermediate in the development of pharmaceuticals and other advanced materials.[1] The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles and practical methodologies for the synthesis of this trifunctional aromatic compound. Two primary, robust synthetic routes are detailed, originating from readily available precursors: the reduction of 2-hydroxy-5-nitrobenzonitrile and the demethylation of 2-amino-5-methoxybenzonitrile. Each method is presented with a thorough mechanistic explanation, a detailed step-by-step experimental protocol, and a comparative analysis of their respective advantages and challenges.

Introduction

This compound is a valuable molecular scaffold in medicinal chemistry and materials science. Its benzene ring is adorned with an amino (-NH2), a hydroxyl (-OH), and a nitrile (-C≡N) group, offering multiple points for chemical modification and the construction of more complex molecular architectures. This trifunctional nature makes it a highly sought-after intermediate for the synthesis of a diverse range of biologically active compounds and functional materials. The strategic synthesis of this molecule is therefore of significant interest to the scientific community. This guide will focus on the most practical and efficient methods for its preparation, providing the necessary detail for successful laboratory implementation.

Primary Synthetic Route: Reduction of 2-Hydroxy-5-nitrobenzonitrile

This route is often preferred due to the commercial availability of the starting material, 2-hydroxy-5-nitrobenzonitrile, and the generally high efficiency and selectivity of the nitro group reduction. The overall transformation is a one-step process, making it an attractive and straightforward approach.

Causality Behind Experimental Choices

The choice of reducing agent is critical for the selective reduction of the nitro group without affecting the nitrile and hydroxyl functionalities. While catalytic hydrogenation is a powerful reduction method, it can sometimes lead to the reduction of the nitrile group as well.[2][3][4][5] Therefore, chemical reducing agents are often employed for this transformation. Stannous chloride (SnCl₂) in an acidic medium is a classic and reliable choice for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functional groups.[6][7] The acidic environment is necessary to protonate the nitro group, facilitating the reduction process.

Experimental Protocol: Reduction using Stannous Chloride (SnCl₂)

Materials and Reagents:

-

2-Hydroxy-5-nitrobenzonitrile

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-5-nitrobenzonitrile (1.0 eq) in ethanol.

-

Addition of Reducing Agent: To the stirred solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

-

Acidification: Carefully add concentrated hydrochloric acid (HCl) dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Reaction Progression: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Neutralization and Extraction: To the resulting residue, add ethyl acetate and cool the mixture in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

-

Isolation: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

| Parameter | Value | Reference/Comment |

| Starting Material | 2-Hydroxy-5-nitrobenzonitrile | Commercially available.[8][9][10] |

| Reducing Agent | SnCl₂·2H₂O | A common and selective reagent for nitro group reduction.[6][7] |

| Solvent | Ethanol | A suitable solvent for both the substrate and the reagent. |

| Reaction Temperature | Reflux | To ensure a reasonable reaction rate. |

| Reaction Time | 2-4 hours | Monitored by TLC for completion. |

| Typical Yield | 70-90% | Yields can vary based on reaction scale and purification method. |

Visualizing the Pathway

Caption: Synthesis of this compound via nitro group reduction.

Alternative Synthetic Route: Demethylation of 2-Amino-5-methoxybenzonitrile

This synthetic route provides a viable alternative, particularly if 2-amino-5-methoxybenzonitrile is a more readily available or cost-effective starting material. The core of this method is the cleavage of the methyl ether to unveil the desired hydroxyl group.

Causality Behind Experimental Choices

The demethylation of aryl methyl ethers is a common transformation in organic synthesis.[11] Strong Lewis acids like boron tribromide (BBr₃) are highly effective reagents for this purpose, even at low temperatures.[11][12][13][14] The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group.[12][13] Alternatively, strong protic acids such as hydrobromic acid (HBr) can also be used, typically at elevated temperatures.[11][15][16] The choice between these reagents often depends on the other functional groups present in the molecule and the desired reaction conditions. BBr₃ is generally preferred for its high reactivity and milder temperature requirements.[15][16]

Experimental Protocol: Demethylation using Boron Tribromide (BBr₃)

Materials and Reagents:

-

2-Amino-5-methoxybenzonitrile

-

Boron tribromide (BBr₃) (1M solution in dichloromethane is commonly used)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 2-amino-5-methoxybenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of BBr₃: Slowly add a 1M solution of boron tribromide (BBr₃) in DCM (1.1-1.5 eq) dropwise to the cooled solution. Maintain the temperature below -70 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of methanol. This will decompose the excess BBr₃.

-

Work-up: Add water to the mixture and stir for 30 minutes.

-

Neutralization and Extraction: Neutralize the aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with DCM (3 x).

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data

| Parameter | Value | Reference/Comment |

| Starting Material | 2-Amino-5-methoxybenzonitrile | Can be synthesized from 4-methoxyaniline.[17] |

| Reagent | Boron Tribromide (BBr₃) | A powerful Lewis acid for ether cleavage.[11][12][13][14] |

| Solvent | Anhydrous Dichloromethane (DCM) | A common solvent for BBr₃ reactions. |

| Reaction Temperature | -78 °C to room temperature | Gradual warming is crucial for controlling the reaction. |

| Reaction Time | 12-24 hours | Monitored by TLC. |

| Typical Yield | 60-85% | Yields can be sensitive to moisture and work-up conditions. |

Visualizing the Pathway

Caption: Synthesis of this compound via demethylation.

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic routes. The reduction of 2-hydroxy-5-nitrobenzonitrile offers a direct and high-yielding pathway from a commercially available starting material. Alternatively, the demethylation of 2-amino-5-methoxybenzonitrile provides a robust method, contingent on the availability of the methoxy precursor. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the laboratory. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to make informed decisions and successfully synthesize this valuable chemical intermediate.

References

-

Navigating Chemical Intermediates: A Deep Dive into this compound. Available at: [Link]

-

O-Demethylation. Chem-Station Int. Ed. 2024. Available at: [Link]

- Method of 2-aminobenzonitrile synthesis. Google Patents.

-

Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Science Primary Literature. 2020. Available at: [Link]

-

Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. RSC Publishing. 2023. Available at: [Link]

-

Scheme 3. Top: calculated mechanism for demethylation of anisole. ResearchGate. Available at: [Link]

-

Can I use boron tribromide for the demethylation of a methoxy group on a compound which carries also a primary arylamine? ResearchGate. 2014. Available at: [Link]

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Available at: [Link]

-

Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. NIH. 2015. Available at: [Link]

-

Dimethylation with BBr3? ResearchGate. 2018. Available at: [Link]

-

Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry. Available at: [Link]

-

Research and development of 4-hydroxybenzonitrile production process. Dissertation. Available at: [Link]

-

Synthetic method of p-hydroxybenzonitrile. Eureka | Patsnap. Available at: [Link]

-

(PDF) ChemInform Abstract: Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles. ResearchGate. 2025. Available at: [Link]

-

Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

-

Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC - NIH. 2013. Available at: [Link]

- Process for the preparation of hydroxybenzonitriles. Google Patents.

-

demethylation by BBr3 or HBr. Reddit. 2018. Available at: [Link]

-

Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Queen's University Belfast. Available at: [Link]

-

Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and... ResearchGate. Available at: [Link]

-

Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. Available at: [Link]

- Process for the preparation of p-hydroxybenzonitrile. Google Patents.

-

2-Hydroxy-5-nitrobenzonitrile. PubChem. Available at: [Link]

- Process for the preparation of 2-amino-5-nitrobenzonitrile. Google Patents.

-

2-Hydroxy-5-nitrobenzaldehyde. ResearchGate. Available at: [Link]

Sources

- 1. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]

- 2. Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 7. scispace.com [scispace.com]

- 8. 2-Hydroxy-5-nitrobenzonitrile | CymitQuimica [cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 12. researchgate.net [researchgate.net]

- 13. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-Amino-5-hydroxybenzonitrile: A Versatile Intermediate in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-hydroxybenzonitrile, bearing the CAS number 116423-58-6, is a trifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its unique molecular architecture, featuring amino, hydroxyl, and nitrile groups on a benzene ring, renders it a highly versatile intermediate for the synthesis of a diverse array of more complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthesis protocol, analytical characterization methods, and discusses its current and potential applications, particularly in the realm of drug discovery.

Introduction: The Strategic Importance of a Trifunctional Scaffolding

In the landscape of fine chemical synthesis, intermediates are the linchpins that enable the construction of complex molecular targets. This compound is a prime example of a strategic building block, offering three distinct points for chemical modification.[1] The interplay of the electron-donating amino and hydroxyl groups with the electron-withdrawing nitrile functionality creates a unique electronic and reactive profile, allowing for selective and sequential chemical transformations. This adaptability makes it a valuable precursor for active pharmaceutical ingredients (APIs) and other high-value chemical entities.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. The table below summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 116423-58-6 | [1] |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.14 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | ≥ 97% | [2] |

| Moisture Content | ≤ 0.5% | [2] |

Synthesis and Purification: A Pathway from Nitroaromatics

While various synthetic routes to substituted benzonitriles exist, a common and effective strategy for the preparation of this compound involves the reduction of a nitro precursor. This approach is advantageous due to the ready availability of nitroaromatic starting materials and the often high-yielding and clean conversion to the corresponding amine.

A plausible and field-proven method for the synthesis of this compound is the catalytic hydrogenation of 2-amino-5-nitrophenol. The nitro group is selectively reduced to an amino group, leaving the other functionalities intact.

Experimental Protocol: Catalytic Hydrogenation of 2-Amino-5-nitrophenol

Materials:

-

2-Amino-5-nitrophenol

-

Palladium on activated carbon (10% Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas

-

Filter aid (e.g., Celite)

Procedure:

-

Dissolution: In a suitable hydrogenation vessel, dissolve 2-amino-5-nitrophenol in ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on activated carbon to the solution.

-

Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. The reaction is typically carried out under a hydrogen atmosphere (pressure may vary) with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

-

Filtration: Upon completion of the reaction, carefully purge the vessel with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the palladium catalyst.

-

Purification: The filtrate, containing the crude this compound, can be concentrated under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system to yield the final product of high purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns being influenced by the positions of the three different substituents. The protons of the amino and hydroxyl groups will likely appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with the carbons directly attached to the electron-withdrawing nitrile group and the electron-donating amino and hydroxyl groups showing distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H stretch: One or two sharp peaks in the region of 3300-3500 cm⁻¹ characteristic of the primary amine.

-

C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.

-

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mode, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of this compound (134.14).

Applications in Drug Discovery and Chemical Biology

The trifunctional nature of this compound makes it a valuable scaffold for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules with potential biological activity.[1]

As a Versatile Chemical Intermediate

The primary application of this compound is as a key intermediate in multi-step syntheses.[1] The amino and hydroxyl groups serve as nucleophilic sites for various reactions, such as acylation, alkylation, and condensation, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration. These transformations are fundamental in the construction of diverse molecular libraries for high-throughput screening in drug discovery programs.[3]

Potential for Bioisosteric Replacement

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties, is a powerful tool for lead optimization.[4] The nitrile group in this compound can act as a bioisostere for other functional groups, potentially leading to improved pharmacokinetic or pharmacodynamic properties of a drug candidate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to handle the compound in a well-ventilated area, preferably in a fume hood.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5] In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.[5] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical research. Its trifunctional nature provides a versatile platform for the construction of complex molecular architectures. While detailed studies on its intrinsic biological activity are limited, its utility as a building block for creating diverse compound libraries for drug discovery is evident. Further exploration of the reactivity and applications of this compound is likely to unveil new avenues for the development of novel and effective chemical entities.

References

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating Chemical Intermediates: A Deep Dive into this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 2-amino-. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Retrieved from [Link]

-

Baran Lab. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Retrieved from [Link]

-

IARC Publications. (n.d.). 2-Amino-5-nitrophenol. Retrieved from [Link]

-

Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Amino-5-hydroxybenzonitrile: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-Amino-5-hydroxybenzonitrile (CAS No: 116423-58-6), a versatile trifunctional aromatic compound. Designed for researchers, scientists, and drug development professionals, this document consolidates available physicochemical data, outlines plausible synthetic and purification strategies, and explores its potential applications, particularly in medicinal chemistry and agrochemical research. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide leverages data from structurally analogous compounds to provide actionable insights and robust experimental frameworks.

Introduction and Physicochemical Properties

This compound is an aromatic organic compound featuring a benzene ring substituted with an amino (-NH2), a hydroxyl (-OH), and a nitrile (-C≡N) group.[1] This unique combination of functional groups makes it a highly reactive and valuable intermediate for the synthesis of more complex molecules.[1] Its molecular formula is C7H6N2O, with a molecular weight of approximately 134.14 g/mol .[1][2]

Physicochemical Data Summary

While specific experimental values for melting point, boiling point, and solubility are not consistently available in the literature, the following table summarizes the known and predicted properties of this compound. It is crucial for researchers to experimentally determine these values for their specific batches.

| Property | Value | Source |

| CAS Number | 116423-58-6 | [1] |

| Molecular Formula | C7H6N2O | [1] |

| Molecular Weight | 134.14 g/mol | [1][2] |

| Appearance | Expected to be a solid powder | [3] |

| Purity | Commercially available up to ≥98% | [4][5] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in polar organic solvents | [6][7][8][9] |

Synthesis and Purification Strategies

Proposed Synthesis Pathway

A logical approach to the synthesis of this compound could involve the nitration of a suitable precursor followed by reduction. A potential starting material is 4-aminophenol. The synthesis could proceed as follows:

Caption: Proposed synthetic pathway for this compound starting from 4-aminophenol.

Experimental Protocol: A General Approach to the Sandmeyer Reaction

The final step in the proposed synthesis involves a Sandmeyer reaction to introduce the nitrile group. The following is a generalized protocol that would require optimization for this specific substrate.

-

Diazotization:

-

Dissolve the starting amine (e.g., 2-Amino-5-nitrophenol) in a cooled aqueous acidic solution (e.g., HCl or H2SO4).

-

Slowly add a solution of sodium nitrite (NaNO2) while maintaining a low temperature (0-5 °C) to form the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

-

Slowly add the cold diazonium salt solution to the CuCN solution.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

-

Work-up and Isolation:

-

Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification Workflow

Purification of the crude this compound is critical to remove unreacted starting materials and side products. A combination of column chromatography and recrystallization is a standard and effective approach.

Caption: A general workflow for the purification of this compound.

Experimental Protocol: Recrystallization

-

Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and hot filter to remove it.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (3H): Expected to appear in the range of δ 6.5-7.5 ppm. The splitting pattern will depend on the coupling between the three protons on the benzene ring.

-

Amino Protons (2H): A broad singlet is expected, the chemical shift of which can vary depending on the solvent and concentration.

-

Hydroxyl Proton (1H): A broad singlet is expected, also variable in chemical shift.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons (6C): Peaks are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the amino and hydroxyl groups will be shifted downfield, while the carbon bearing the nitrile group will also be in this region.

-

Nitrile Carbon (1C): A peak is expected around δ 115-120 ppm.

FTIR Spectroscopy (Predicted)

-

N-H Stretch (Amino): Two sharp to medium bands are expected in the region of 3300-3500 cm⁻¹.

-

O-H Stretch (Hydroxyl): A broad band is expected in the region of 3200-3600 cm⁻¹.

-

C≡N Stretch (Nitrile): A sharp, medium-intensity band is expected around 2220-2260 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple bands are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (approximately 134.14).

Applications in Research and Development

The trifunctional nature of this compound makes it a promising building block in several areas of chemical research, particularly in the synthesis of pharmaceuticals and agrochemicals.

Pharmaceutical Applications: Kinase Inhibitors

Many kinase inhibitors, a class of targeted cancer therapeutics, feature a substituted aromatic core.[10][11][12] The amino and hydroxyl groups of this compound provide reactive handles for the construction of heterocyclic ring systems, such as quinazolines and benzofurans, which are common scaffolds in kinase inhibitors.[13][14] The nitrile group can also participate in key interactions within the ATP-binding pocket of kinases.

Caption: Potential use of this compound in the synthesis of kinase inhibitors.

Agrochemical Applications

Substituted benzonitriles are also important intermediates in the agrochemical industry for the synthesis of herbicides, fungicides, and insecticides.[15][16][17] The specific arrangement of functional groups in this compound can be exploited to develop novel active ingredients with desired biological activities and environmental profiles.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. The following information is based on general safety data for related compounds and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic chemistry, particularly for the development of novel pharmaceuticals and agrochemicals. While a comprehensive set of experimental data for this compound is not yet available in the public domain, this guide provides a solid foundation for researchers by outlining its known properties, proposing viable synthetic and purification strategies, and predicting its spectroscopic characteristics. The experimental protocols provided are intended as a starting point, and researchers are encouraged to perform their own optimization and validation to ensure the success of their work. As research into this and related molecules continues, a more complete understanding of its properties and applications will undoubtedly emerge.

References

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]

-

Navigating Chemical Intermediates: A Deep Dive into this compound. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Human Metabolome Database. Available at: [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500). Human Metabolome Database. Available at: [Link]

-

[13C,15N2]-2-Amino-5-hydroxybenzonitrile. Shimadzu Chemistry & Diagnostics. Available at: [Link]

-

Enhancing Agrochemical Efficacy with 2-Amino-5-Methylbenzoic Acid: A Key Synthesis Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). ResearchGate. Available at: [Link]

-

2-Amino-5-nitrobenzonitrile. PubChem. Available at: [Link]

-

Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

- Process for the preparation of amino and hydroxybenzonitriles. Google Patents.

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

This compound. American Elements. Available at: [Link]

-

Benzonitrile. NIST WebBook. Available at: [Link]

-

Benzonitrile, 2-amino-. NIST WebBook. Available at: [Link]

-

Specifications of this compound. Capot Chemical. Available at: [Link]

-

2-Amino-5-nitrobenzonitrile. SIELC Technologies. Available at: [Link]

-

Compounds from Natural Sources as Protein Kinase Inhibitors. PMC - PubMed Central. Available at: [Link]

- Process for preparing 2-amino-5-nitrophenol derivatives. Google Patents.

-

Agrochemical Intermediates. Pacific Spot Limited. Available at: [Link]

-

Agrochemicals Technical Intermediate. Rays Biotech. Available at: [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

-

2-amino-4-nitrophenol. Organic Syntheses Procedure. Available at: [Link]

-

Protein Kinase Inhibitors. LiverTox - NCBI Bookshelf. Available at: [Link]

- 2-Aminophenol derivatives and process for their preparation. Google Patents.

-

Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. PubMed. Available at: [Link]

-

Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Available at: [Link]

-

FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. Available at: [Link]

-

Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. PMC - NIH. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. americanelements.com [americanelements.com]

- 3. 5-Amino-2-hydroxybenzonitrile | CymitQuimica [cymitquimica.com]

- 4. schd-shimadzu.com [schd-shimadzu.com]

- 5. capotchem.com [capotchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. Agrochemical Intermediates - Pacific Spot Limited [pacificspot.com]

- 17. raysbiotech.com [raysbiotech.com]

2-Amino-5-hydroxybenzonitrile chemical formula C7H6N2O

An In-Depth Technical Guide to 2-Amino-5-hydroxybenzonitrile (C₇H₆N₂O)

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of Trifunctional Scaffolds

In the landscape of modern drug discovery, the efficiency of synthetic pathways and the versatility of molecular building blocks are paramount. This compound emerges not merely as another chemical intermediate, but as a strategic trifunctional scaffold. Its aromatic core is decorated with an amino group, a hydroxyl group, and a nitrile moiety, presenting three distinct and chemically orthogonal handles for molecular elaboration. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application as a pivotal starting material for developing diverse chemical libraries aimed at biological screening. The protocols and insights herein are curated for the practicing researcher, emphasizing not just the "how" but the "why" behind methodological choices to ensure robust and reproducible outcomes.

Core Molecular Profile

This compound (CAS No: 116423-58-6) is an aromatic organic compound whose utility is derived from its unique combination of functional groups.[1] This structure allows for selective chemical modifications, making it a valuable precursor for more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1]

Physicochemical & Structural Data

A summary of the key properties of this compound is provided below for quick reference.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₆N₂O | [2] |

| Molecular Weight | 134.14 g/mol | [1] |

| Appearance | White to brown powder/solid | [3][4] |

| CAS Number | 116423-58-6 | [1] |

| SMILES | NC1=CC(O)=C(C=C1)C#N | [2] |

| InChIKey | FCZQCSIAXHUORC-UHFFFAOYSA-N | [2] |

Spectroscopic & Analytical Characterization

Unambiguous structural confirmation is the bedrock of chemical synthesis. For a molecule like this compound, a combination of NMR, IR, and Mass Spectrometry provides a complete analytical picture. The following data are predicted based on the known effects of the constituent functional groups, as experimental spectra for this specific compound are not widely published.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR chemical shifts are crucial for confirming the substitution pattern on the benzene ring.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

| Spectrum | Atom/Proton | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| ¹H NMR | Aromatic-H (ortho to -CN) | ~7.0 - 7.2 | Deshielded by nitrile, shielded by ortho -OH |

| Aromatic-H (ortho to -NH₂) | ~6.8 - 7.0 | Shielded by strong donating -NH₂ group | |

| Aromatic-H (meta to both) | ~6.6 - 6.8 | Influenced by both activating groups | |

| -OH (hydroxyl) | ~9.0 - 10.0 (broad s) | Phenolic proton, exchangeable, position is solvent dependent | |

| -NH₂ (amino) | ~4.0 - 5.0 (broad s) | Amino protons, exchangeable | |

| ¹³C NMR | C-CN (nitrile) | ~118 - 122 | Characteristic chemical shift for nitrile carbons |

| C-OH | ~150 - 155 | Aromatic carbon attached to electron-donating -OH | |

| C-NH₂ | ~140 - 145 | Aromatic carbon attached to electron-donating -NH₂ | |

| Aromatic C-H | ~115 - 130 | Range for substituted aromatic carbons |

| | C (ipso to -CN) | ~100 - 105 | Shielded carbon due to ortho/para activating groups |

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H Stretch (hydroxyl) | 3200 - 3600 (broad) | Stretching |

| N-H Stretch (amino) | 3300 - 3500 (two bands) | Symmetric & Asymmetric Stretching |

| C≡N Stretch (nitrile) | 2220 - 2260 (sharp, medium) | Stretching |

| C=C Stretch (aromatic) | 1450 - 1600 | Ring Stretching |

| C-O Stretch (phenol) | 1200 - 1260 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Table 4: Predicted Mass-to-Charge Ratios

| Ionization Mode | Predicted m/z | Species |

|---|---|---|

| ESI+ | 135.05 | [M+H]⁺ |

| ESI+ | 157.03 | [M+Na]⁺ |

| ESI- | 133.04 | [M-H]⁻ |

Synthesis and Purification Protocol

A reliable synthesis of this compound can be achieved via the reduction of a nitro-substituted precursor, a common and high-yielding strategy in organic synthesis. The following protocol details the reduction of 4-nitro-2-hydroxybenzonitrile.

Workflow: Reduction of Nitro Precursor

The overall transformation involves the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂) without affecting the nitrile or hydroxyl functionalities. Tin(II) chloride in an acidic medium is a classic and effective reagent for this purpose.[5]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via the reduction of 4-nitro-2-hydroxybenzonitrile.

Materials:

-

4-nitro-2-hydroxybenzonitrile (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

2 M Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-nitro-2-hydroxybenzonitrile (1.0 eq) in ethanol.

-

Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (4.0 eq) dissolved in concentrated hydrochloric acid. Causality: The acidic medium is required to activate the SnCl₂ reducing agent and protonate the nitro group's oxygen atoms, facilitating their removal as water.[5]

-

Reaction Execution: Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up (Neutralization): After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding 2 M NaOH solution with external ice-bath cooling until the pH is basic (~8-9). Trustworthiness: This step is critical. The product is an amine, which is soluble in acid as its ammonium salt. Basification liberates the free amine, allowing it to be extracted into an organic solvent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure this compound.

Applications in Drug Discovery & Development

The true value of this compound lies in its role as a "privileged scaffold".[6][7] This term refers to molecular frameworks that can provide ligands for more than one biological target, acting as a versatile starting point for creating diverse compound libraries.

The Trifunctional Scaffold Advantage

The three functional groups offer distinct points for diversification:

-

Amino Group (-NH₂): Can be readily acylated, alkylated, or used as a nucleophile to construct heterocyclic rings (e.g., quinazolines, benzodiazepines).

-

Hydroxyl Group (-OH): A nucleophile for ether synthesis (O-alkylation) or esterification, and a hydrogen bond donor for target interaction.

-

Nitrile Group (-CN): A key pharmacophore that can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be hydrolyzed to a carboxylic acid or reduced to an amine.[8][9]

This multi-point reactivity allows medicinal chemists to systematically modify the structure and explore the Structure-Activity Relationship (SAR) around a core scaffold, which is a foundational practice in drug optimization.

Caption: Role as a scaffold for generating diverse chemical libraries.

Example Application Protocol: O-Alkylation

This protocol demonstrates how to use this compound as a starting material for further synthesis, specifically the alkylation of the phenolic hydroxyl group. This reaction is a fundamental step in modifying the scaffold's properties. The use of microwave irradiation can significantly accelerate the reaction.[10]

Objective: To synthesize an O-alkylated derivative of this compound.

Materials:

-

This compound (1.0 eq)

-

Ethyl bromoacetate (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

10 mL microwave synthesis vial with stir bar

Procedure:

-

Vial Preparation: To a 10 mL microwave synthesis vial, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (5 mL). Causality: K₂CO₃ is a mild base used to deprotonate the phenolic hydroxyl group, which is more acidic than the amino group, forming a phenoxide nucleophile. DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates SN2 reactions.

-

Reagent Addition: Add ethyl bromoacetate (1.2 eq) to the stirred suspension.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes. Expertise: Microwave heating provides rapid and uniform energy transfer, dramatically reducing reaction times from hours to minutes compared to conventional heating.[10]

-

Product Isolation: After the reaction, cool the vial to room temperature. Pour the reaction mixture into ice-cold water (50 mL). The product should precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum.

Safety & Handling

Proper handling of all chemicals is mandatory for laboratory safety.

-

Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, impervious gloves, and a lab coat.[11]

-

Inhalation: Avoid breathing dust. Use in a well-ventilated area or with a full-face respirator if exposure limits are exceeded.[12]

-

Skin Contact: Avoid contact. If skin contact occurs, take off contaminated clothing and wash the affected area with plenty of soap and water.[11]

-

Eye Contact: In case of eye contact, rinse cautiously with pure water for at least 15 minutes.[11]

-

Ingestion: If ingested, rinse the mouth with water. Do not induce vomiting.[11]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3]

-

Disposal: Dispose of contents and container to an approved chemical waste disposal plant. Do not discharge to sewer systems.[11]

Conclusion

This compound stands as a potent and versatile tool in the arsenal of medicinal chemists and drug development professionals. Its trifunctional nature provides a robust platform for the synthesis of novel, structurally diverse molecules. By understanding its core properties, synthesis, and reactive potential, researchers can effectively leverage this scaffold to accelerate the discovery of new therapeutic agents.

References

- Navigating Chemical Intermediates: A Deep Dive into this compound. (n.d.). Google Cloud.

- 2-AMINO-5-HYDROXY-BENZONITRILE SDS, 116423-58-6 Safety Data Sheets. (n.d.). ECHEMI.

- SAFETY DATA SHEET for 2-hydroxybenzonitrile. (2025, September 6). Generic Supplier.

- Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-Hydroxybenzonitrile. (n.d.). Benchchem.

- 5-Amino-2-hydroxybenzonitrile. (n.d.). CymitQuimica.

- SAFETY DATA SHEET for 2-Amino-5-methoxybenzonitrile. (2013, October 15). Generic Supplier.

- Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry. (n.d.). Benchchem.

- Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols. (n.d.). Benchchem.

- This compound. (n.d.). AbacipharmTech.

- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed.

- Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. (n.d.). Semantic Scholar.

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). RSC Publishing.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 5-Amino-2-hydroxybenzonitrile | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Reactivity of 2-Amino-5-hydroxybenzonitrile

Abstract

2-Amino-5-hydroxybenzonitrile is a trifunctional aromatic compound of significant interest in synthetic and medicinal chemistry.[1] Its benzene ring is substituted with an amino group (-NH2), a hydroxyl group (-OH), and a nitrile group (-C≡N), creating a molecule with a complex and versatile reactivity profile. This guide offers a detailed exploration of the chemical behavior of each functional group, focusing on the principles of chemoselectivity that govern their reactions. We will examine the electronic and steric influences on reactivity, provide detailed experimental protocols for key transformations, and discuss the applications of this valuable intermediate in the development of pharmaceuticals and other advanced materials.

Introduction: Structural Features and Electronic Profile

This compound (CAS No. 116423-58-6) is an aromatic organic compound with the molecular formula C7H6N2O.[1][2][3] The molecule's reactivity is dictated by the interplay of its three functional groups. The amino and hydroxyl groups are strong electron-donating groups (EDGs), which activate the benzene ring towards electrophilic attack by increasing its electron density, particularly at the ortho and para positions.[4] In contrast, the nitrile group is an electron-withdrawing group (EWG) that deactivates the ring. This unique electronic arrangement allows for a high degree of control over its chemical transformations.

Analysis of Functional Group Reactivity

The synthetic utility of this compound is rooted in the ability to selectively target one functional group over the others. This chemoselectivity is achieved by carefully controlling reaction conditions and reagent choice.

The Amino Group: A Center of Nucleophilicity

The primary aromatic amine is typically the most nucleophilic site in the molecule, making it highly reactive towards a variety of electrophiles.

-

N-Acylation: The amino group can be selectively acylated to form amides.[5][6][7] This reaction is often carried out using acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to prevent the deprotonation and subsequent reaction of the more acidic phenolic hydroxyl group.

-

Diazotization: Treatment with nitrous acid (NaNO2 in strong acid) converts the primary amino group into a diazonium salt. This intermediate is a versatile precursor for a wide range of functional groups via Sandmeyer-type reactions.[8]

Experimental Protocol: Selective N-Acylation

-

Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add one equivalent of a non-nucleophilic base (e.g., triethylamine).

-

Cool the reaction mixture to 0°C.

-

Slowly add one equivalent of the desired acylating agent (e.g., acetyl chloride).

-

Allow the reaction to warm to room temperature and monitor by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove salts and excess reagents.

-

Purify the N-acylated product by recrystallization or column chromatography.

The Hydroxyl Group: Phenolic Reactivity

The phenolic hydroxyl group is less nucleophilic than the amino group but is significantly more acidic (approximate pKa of 10).[9] This acidity is key to its selective functionalization.

-

O-Alkylation: The hydroxyl group can be selectively alkylated via the Williamson ether synthesis.[10][11][12] This involves deprotonation with a suitable base (e.g., potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. Protection of the amino group is often not necessary under these conditions.

Workflow for Selective O-Alkylation

Caption: General scheme for the selective O-alkylation of this compound.

The Nitrile Group: A Stable Moiety for Conversion

The nitrile group is the least reactive of the three, generally requiring more vigorous conditions for transformation. This relative stability allows it to be carried through various synthetic steps unchanged.

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid using strong acid or base and heat. However, these conditions can also affect the other functional groups, necessitating a protection strategy if they are to be preserved.

-

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

Regioselectivity in Electrophilic Aromatic Substitution

The potent electron-donating effects of the amino and hydroxyl groups strongly activate the benzene ring for electrophilic aromatic substitution (SEAr).[13][14][15] The directing effects of these groups converge to make the C4 and C6 positions (ortho and para to the activating groups) the most nucleophilic and therefore the most likely sites of substitution.

| Position | Influence of Substituents | Predicted Reactivity toward Electrophiles |

| C3 | ortho to -NH2, meta to -OH | Activated, but sterically hindered |

| C4 | meta to -NH2, ortho to -OH | Strongly Activated |

| C6 | para to -NH2, ortho to -OH | Strongly Activated |

Reactions such as halogenation, nitration, and sulfonation will predominantly yield a mixture of 4- and 6-substituted products.

Logical Flow of Electrophilic Aromatic Substitution

Caption: Electronic influences governing regioselectivity in SEAr reactions.

Applications in Research and Development

The structural motifs present in this compound make it a valuable building block in several fields:

-

Pharmaceuticals: It serves as a precursor for active pharmaceutical ingredients (APIs), where its functional groups allow for the construction of complex molecular architectures essential for biological activity.[1]

-

Agrochemicals: The compound is used in the synthesis of novel pesticides and herbicides.[1]

-

Dyes: Its chemical structure is suitable for producing dyestuffs.[16]

Conclusion

This compound is a highly versatile and synthetically important molecule. A comprehensive understanding of the relative reactivity of its amino, hydroxyl, and nitrile functionalities is crucial for its strategic use in organic synthesis. By leveraging principles of chemoselectivity, researchers can harness the distinct properties of each group to construct complex and valuable compounds for a wide range of applications, from drug discovery to materials science.

References

- Vertex AI Search. (n.d.). Navigating Chemical Intermediates: A Deep Dive into this compound.

- ECHEMI. (n.d.). 2-AMINO-5-HYDROXY-BENZONITRILE SDS, 116423-58-6 Safety Data Sheets.

- ChemicalBook. (n.d.). 5-AMINO-2-HYDROXYBENZONITRILE synthesis.

- BenchChem. (n.d.). The Role of 2-Hydroxybenzonitrile in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols.

- BenchChem. (n.d.). An In-depth Technical Guide to the Spectroscopic Analysis of 2-amino-N-benzyl-5-hydroxybenzamide.

- BenchChem. (n.d.). 2-Amino-5-fluoro-3-nitrobenzonitrile.

- PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile.

- BenchChem. (n.d.). Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry.

- ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols.

- Wang, R., & Xu, J. (n.d.). Selective alkylation of aminophenols. University of Michigan.

- ResearchGate. (2010). Selective alkylation of aminophenols.

- Organic Chemistry Data. (n.d.). Bordwell pKa Table.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Technical Deep Dive: Synthesis and Properties of 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3).

- Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.

- National Institutes of Health. (2024). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage.

- ResearchGate. (n.d.). Electrophilic Aromatic Substitution.

- National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-amino-. NIST Chemistry WebBook.

- A Chemtek. (n.d.). This compound.

- University of California, Davis. (n.d.). Approximate pKa chart of the functional groups.

- BenchChem. (n.d.). 2-Amino-5-bromo-3-hydroxybenzonitrile.

- AbacipharmTech. (n.d.). This compound.

- Google Patents. (n.d.). Process for the preparation of 2-amino-5-nitrobenzonitrile.

- Sigma-Aldrich. (n.d.). 2-Amino-5-nitrobenzonitrile 95%.

- CymitQuimica. (n.d.). 5-Amino-2-hydroxybenzonitrile.

- Chemistry LibreTexts. (2021). Electrophilic Aromatic Substitution.

- ResearchGate. (2004). N-Acylation in Combinatorial Chemistry.

- American Elements. (n.d.). This compound.

- ARKAT USA. (n.d.). N-Acylation in combinatorial chemistry.

- Royal Society of Chemistry. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis.

- Master Organic Chemistry. (2010). The pKa Table Is Your Friend.

- National Institutes of Health. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors.

- Semantic Scholar. (n.d.). Nucleoside N-acylation with active derivatives of amino acids.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method.

- MDPI. (n.d.). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines.

- PubMed. (2006). N-Hydroxy and N-acyloxy peptides: synthesis and chemical modifications.

- PubChem. (n.d.). 4-Cyanophenol.

- Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis.

- Waters. (n.d.). Introduction to Hydrolysis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. achemtek.com [achemtek.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 5-AMINO-2-HYDROXYBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 9. chem.indiana.edu [chem.indiana.edu]

- 10. researchgate.net [researchgate.net]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. researchgate.net [researchgate.net]

- 13. Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]

2-Amino-5-hydroxybenzonitrile as a chemical intermediate

An In-Depth Technical Guide to 2-Amino-5-hydroxybenzonitrile as a Pivotal Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS: 116423-58-6) is a trifunctional aromatic compound of significant interest in synthetic and medicinal chemistry.[1] Possessing amino, hydroxyl, and nitrile moieties, it serves as a highly versatile and reactive intermediate for the construction of complex molecular architectures.[1] This guide provides a comprehensive technical overview of its chemical properties, validated synthesis and purification protocols, and critical applications, particularly as a scaffold in the development of novel therapeutic agents. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this document aims to be an essential resource for professionals leveraging this intermediate in their research and development endeavors.

Core Compound Profile and Physicochemical Characteristics

This compound is a foundational building block whose utility is derived directly from its unique combination of functional groups.[1] Understanding its fundamental properties is the first step in its effective application.

| Property | Data | Source(s) |

| CAS Number | 116423-58-6 | [1][2] |

| Molecular Formula | C₇H₆N₂O | [1][2][3] |

| Molecular Weight | ~134.14 g/mol | [1][3] |

| Appearance | Solid, White Powder | [3] |

| Purity | Typically ≥97% for research/pharma grade | [4] |

| PubChem CID | 20157504 | [2] |

Table 1: Key Physicochemical Properties of this compound.

The trifunctional nature of this molecule dictates its reactivity profile. The electron-donating amino and hydroxyl groups activate the aromatic ring towards electrophilic substitution, while also serving as nucleophilic sites for further functionalization. The nitrile group, a potent hydrogen bond acceptor and bioisostere for various functional groups, is a key pharmacophore in many drug molecules.[5][6]

Synthesis Pathway: A Mechanistic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to manage the reactivity of the functional groups. A common and effective strategy involves the selective reduction of a nitro-substituted precursor, which is a cornerstone reaction in the synthesis of aromatic amines.[7][8]

Proposed Synthetic Workflow

A logical and field-proven approach begins with a readily available starting material, such as 2-hydroxybenzonitrile, and proceeds through nitration followed by a selective reduction.

Caption: Proposed synthesis of this compound via nitration and reduction.

Experimental Protocol: Reduction of 2-Hydroxy-5-nitrobenzonitrile

This protocol details the selective reduction of the nitro group, a critical transformation in the synthesis of the target compound. The use of tin(II) chloride in an acidic medium is a well-established and effective method for this purpose.[8]

Materials:

-

2-Hydroxy-5-nitrobenzonitrile

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, Büchner funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, suspend 2-Hydroxy-5-nitrobenzonitrile (1.0 eq) in ethanol.

-

Reagent Addition: Add Tin(II) chloride dihydrate (approx. 4-5 eq) to the suspension.

-

Acidification & Reflux: Slowly add concentrated HCl to the mixture. Heat the reaction mixture to reflux (typically 70-80°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of NaHCO₃ until the pH is approximately 7-8. Caution: CO₂ evolution will cause foaming.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The organic layers contain the desired product.

-

Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product should be further purified by column chromatography or recrystallization.[9]

Purification and Analytical Validation

Achieving high purity (typically >97%) is critical for downstream applications, especially in pharmaceutical synthesis where impurities can derail subsequent reactions or introduce contaminants into the final active pharmaceutical ingredient (API).[4]

Purification Challenges and Solutions

The primary challenges in purifying this compound stem from its functional groups:

-

Oxidation: The aminophenol structure is susceptible to oxidation, which can lead to discoloration of the product.[9][10] Solution: Perform purification steps quickly and consider using an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air.[9][10]

-

Strong Adsorption: The polar amino and hydroxyl groups can cause the compound to bind strongly to silica gel during normal-phase chromatography, leading to poor recovery and streaking.[9] Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent, or opt for reverse-phase chromatography.[9]

Protocol: Purification by Column Chromatography

Caption: Workflow for purification via column chromatography.

Analytical Methods for Quality Control

A combination of analytical techniques is required to confirm both the identity and purity of the final product.